molecular formula C7H5Cl3O4S2 B6311538 4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride CAS No. 13940-86-8

4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride

Cat. No.: B6311538
CAS No.: 13940-86-8
M. Wt: 323.6 g/mol
InChI Key: GWBTZZMSFUIIQG-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride is a chemical compound with the molecular formula C7H5Cl3O4S2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its two sulfonyl chloride groups attached to a benzene ring, along with a chlorine and a methyl group.

Preparation Methods

The synthesis of 4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride typically involves the chlorosulfonation of 3-chloroaniline. The process includes the following steps:

Chemical Reactions Analysis

4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride groups can hydrolyze to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfonyl hydrides under specific conditions.

Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents like lithium aluminum hydride. The major products formed depend on the type of nucleophile or reducing agent used.

Scientific Research Applications

4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, through sulfonation reactions.

    Medicine: It serves as a precursor in the synthesis of drugs, particularly those containing sulfonamide groups.

    Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride involves its reactivity with nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including organic molecules and biomolecules, by introducing sulfonyl groups.

Comparison with Similar Compounds

4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride can be compared with other similar compounds, such as:

    4-Amino-6-chloro-1,3-benzenedisulfonyl dichloride: This compound has an amino group instead of a methyl group, which affects its reactivity and applications.

    4-Chloro-1,3-benzenedisulfonyl dichloride: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity .

Properties

IUPAC Name

4-chloro-6-methylbenzene-1,3-disulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O4S2/c1-4-2-5(8)7(16(10,13)14)3-6(4)15(9,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBTZZMSFUIIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501230241
Record name 4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13940-86-8
Record name 4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13940-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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